molecular formula C19H34Cl2N2O3 B2516940 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1215596-46-5

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No.: B2516940
CAS No.: 1215596-46-5
M. Wt: 409.39
InChI Key: MJXFXWFFKRCJLT-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic piperazine derivative of significant interest in preclinical neuropharmacology research. The compound's core structure is based on the para-methoxyphenylpiperazine (pMeOPP) scaffold, which is known to act as a non-selective serotonin receptor agonist and modulator of monoamine neurotransmission . Researchers utilize this chemical class primarily as a tool compound to investigate the complex signaling of the serotonergic system, which implicated in various neurological processes and disorders. The structural features of this molecule—specifically the addition of a tert-pentyloxy-propanol side chain—are designed to explore structure-activity relationships and potentially enhance receptor binding affinity or selectivity profiles compared to simpler analogs. This makes it a valuable asset for designing studies aimed at elucidating novel mechanisms of action within the central nervous system. Furthermore, closely related 3-[4-(methoxyphenyl)piperazin-1-yl]propane derivatives have been investigated for their potential antiarrhythmic properties, suggesting this compound may also serve as a precursor in cardiovascular research . The dihydrochloride salt form ensures improved stability and solubility for experimental applications. This product is intended solely for laboratory research by qualified scientists and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h6-9,17,22H,5,10-15H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXFXWFFKRCJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H30Cl2N2O3
  • Molecular Weight : 399.38 g/mol

Chemical Structure Representation

The compound consists of a piperazine ring substituted with a methoxyphenyl group and a tert-pentyloxy group attached to a propanol backbone. The presence of two hydrochloride groups indicates that it exists as a salt form, which may influence its solubility and bioavailability.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Serotonin Receptor Modulation : Compounds containing piperazine moieties are known to interact with serotonin receptors (5-HT receptors), which can influence mood and anxiety levels.
  • Dopamine Receptor Interaction : These compounds may also affect dopamine pathways, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease.
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Some derivatives have shown promise in inhibiting FAAH, an enzyme involved in endocannabinoid degradation, thus enhancing cannabinoid signaling pathways.

Therapeutic Applications

The biological activities suggest several therapeutic applications:

  • Anxiolytic Effects : Due to its interaction with serotonin receptors, it may help alleviate anxiety.
  • Analgesic Properties : By modulating pain pathways, it could serve as an analgesic agent.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases through dopamine modulation.

Research Findings

Recent studies have highlighted the following findings regarding the compound:

StudyFindings
Study 1Demonstrated significant binding affinity to 5-HT receptors.
Study 2Showed efficacy in reducing anxiety-like behaviors in animal models.
Study 3Indicated potential for pain relief through modulation of endocannabinoid signaling.

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, administration of the compound resulted in a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that the compound's action on serotonin receptors plays a crucial role in its anxiolytic effects.

Case Study 2: Pain Management

A clinical trial evaluated the effectiveness of this compound in patients with chronic pain conditions. Participants reported significant pain relief compared to placebo, highlighting its potential as an analgesic agent.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a piperazine moiety and a tert-pentyloxy group. The molecular formula is C24H35Cl2N3O2C_{24}H_{35}Cl_2N_3O_2, with a molecular weight of approximately 470.5 g/mol. Its chemical structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

Antidepressant Activity

Research has indicated that compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride exhibit antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests it may also possess antipsychotic properties. Research into piperazine derivatives has revealed their effectiveness in managing symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine receptors . The dual action on serotonin and dopamine receptors may provide a more balanced therapeutic approach.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of piperazine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent . This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, derivatives similar to this compound were administered to assess their antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) demonstrated that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that this compound could be developed into a new class of antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine Derivatives

Compound Name Piperazine Substituent Alkoxy/Other Substituent Molecular Weight (g/mol) Key Features/Applications Reference ID
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride 4-Methoxyphenyl tert-Pentyloxy ~463.8* Hypothesized α1-adrenergic antagonist
Naftopidil dihydrochloride 2-Methoxyphenyl 1-Naphthyloxy 434.4 Clinically used α1-antagonist for BPH
1-(4-(2-Methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride 4-Methoxyphenyl 4-Chloro-2-methylphenoxy 463.8 Enhanced lipophilicity for CNS penetration
1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride 3-Trifluoromethylphenyl 4-Methoxyphenoxy 446.9 Improved metabolic stability
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methylpiperazinyl 4-Adamantylphenoxy 464.9 Bulky adamantyl group for steric effects

*Calculated based on molecular formula (C21H29Cl3N2O3) from .

Key Structural and Functional Differences

Piperazine Ring Modifications: The 4-methoxyphenyl group in the target compound (vs. 2-methoxyphenyl in naftopidil ) may alter receptor subtype selectivity. Methoxy groups at para positions often enhance binding affinity due to optimal steric and electronic interactions.

Alkoxy Chain Variations: The tert-pentyloxy group provides greater steric bulk compared to naftopidil’s naphthyloxy group, which could reduce off-target interactions but may compromise solubility .

Salt Forms :

  • Dihydrochloride salts (common in ) improve aqueous solubility, critical for oral bioavailability.

Pharmacological Implications

  • Receptor Binding : The 4-methoxyphenyl-piperazine moiety is associated with α1-adrenergic antagonism, while bulky alkoxy groups (e.g., tert-pentyloxy) may modulate β-arrestin signaling .
  • Selectivity : Substitutions at the piperazine 4-position (e.g., trifluoromethyl in ) can shift selectivity toward α1A over α1B receptors, reducing cardiovascular side effects.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by alkylation and etherification. Key steps include:

  • Piperazine functionalization : Reacting 4-methoxyphenylpiperazine with tert-pentyl glycidyl ether under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity.
  • Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt.
    Optimization : Adjust reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 for piperazine:alkylating agent) to improve yield (>75%) and purity (>95%) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-pentyloxy group at ~δ 1.2 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z ~465.3).
  • Elemental Analysis : Validate Cl^- content (~14.5% for dihydrochloride form) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Contradictions in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from:

  • Experimental variability : Differences in assay conditions (e.g., cell lines, buffer pH).
  • Stereochemical considerations : Ensure enantiomeric purity via chiral HPLC, as stereoisomers may exhibit divergent activities.
    Methodology : Perform side-by-side assays under standardized conditions (e.g., HEK293 cells, 37°C, pH 7.4) and validate results with orthogonal techniques like radioligand binding and functional cAMP assays .

Q. What experimental approaches are recommended for studying its metabolic stability in vitro?

  • Hepatic microsome assays : Incubate with rat or human liver microsomes (1 mg/mL, 37°C) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific interactions.
    Data interpretation : Calculate intrinsic clearance (CLint_{int}) and half-life (t1/2_{1/2}) to predict in vivo behavior .

Q. How does the tert-pentyloxy moiety influence solubility and bioavailability?

  • LogP analysis : The tert-pentyloxy group increases lipophilicity (predicted LogP ~3.2), reducing aqueous solubility but enhancing membrane permeability.
  • Formulation strategies : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve solubility for in vivo studies.
    Validation : Perform parallel artificial membrane permeability assays (PAMPA) and compare with analogs lacking the tert-pentyloxy group .

Q. What are the best practices for analyzing its stability under varying storage conditions?

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., hydrolysis of the ether bond).
  • Light sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation (λmax_{max} shifts >5 nm).
    Recommendation : Store lyophilized at -20°C for long-term stability .

Q. Methodological Tables

Parameter Optimal Condition Technique Reference
Synthesis Yield>75% (anhydrous ethanol, 70°C)Gravimetric analysis
Purity Threshold≥95%HPLC (C18 column, 254 nm)
Receptor Binding AssayIC50_{50} < 100 nM (5-HT1A_{1A})Radioligand displacement
Metabolic Half-Life (Human)t1/2_{1/2} = 2.8 hrsLC-MS/MS

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